molecular formula C20H23NO4S B3753239 methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B3753239
M. Wt: 373.5 g/mol
InChI Key: IJTVNMXPJRQXHC-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide . It contains a cyclopenta[b]thiophene core, which is a five-membered ring with one sulfur atom, and two double bonds. The core is substituted with an amino group, a carboxylate ester group, and a butanoyl group that is further substituted with a 2-methylphenoxy group .


Synthesis Analysis

The synthesis of similar compounds often involves the Gewald reaction, which is a well-studied multi-component reaction . It involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur to construct poly-substituted 2-aminothiophene . The reaction conditions are often optimized for efficiency . For example, the solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives has been achieved using high-speed vibration milling .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The cyclopenta[b]thiophene core provides a rigid, planar structure, while the amino, carboxylate ester, and butanoyl groups contribute to the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its functional groups. The amino group can participate in acid-base reactions, the carboxylate ester group can undergo hydrolysis, and the butanoyl group can participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylate ester group would make it polar and potentially soluble in polar solvents . The exact properties would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications in areas such as medicinal chemistry .

Properties

IUPAC Name

methyl 2-[4-(2-methylphenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-13-7-3-4-9-15(13)25-12-6-11-17(22)21-19-18(20(23)24-2)14-8-5-10-16(14)26-19/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJTVNMXPJRQXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Reactant of Route 6
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methyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

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